molecular formula C15H15N3O4S2 B563735 Amido Methyl Meloxicam (Meloxicam Impurity) CAS No. 892395-41-4

Amido Methyl Meloxicam (Meloxicam Impurity)

Cat. No. B563735
CAS RN: 892395-41-4
M. Wt: 365.422
InChI Key: GEXSYKOSERXHIX-UHFFFAOYSA-N
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Description

Amido Methyl Meloxicam, also known as Meloxicam Impurity, is a derivative of Meloxicam . Meloxicam is a nonsteroidal anti-inflammatory drug (NSAID) used to relieve symptoms of arthritis such as inflammation, swelling, stiffness, and joint pain .


Synthesis Analysis

Meloxicam has been synthesized using various methods. One approach involves a one-step procedure using impregnated montmorillonite K10 (MK10) with ZnCl2 as a heterogeneous catalyst . Another method involves a liquid-assisted grinding approach to synthesize cocrystals between the coformers: salicylic acid, fumaric acid, and malic acid with meloxicam .


Molecular Structure Analysis

The molecular formula of Amido Methyl Meloxicam is C15H15N3O4S2 . It acts as a deprotonated bidentate ligand, coordinated to the metal atom through the amide oxygen and the nitrogen atom of the thiazolyl ring .


Chemical Reactions Analysis

Mechanochemical synthesis, which involves inducing chemical reactions between solid reactants through the input of mechanical energy such as grinding, has been used in the formation of cocrystals of Meloxicam .


Physical And Chemical Properties Analysis

Meloxicam has been found to enhance the antioxidant properties of albumin and prevent protein oxidation and glycation under the influence of various factors such as sugars, aldehydes, and oxidants . The solubility parameter (δ) of the drug has been matched with that of the polymer and subsequently with skin for improved dermal delivery of meloxicam .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of Amido Methyl Meloxicam are the enzymes Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which mediate inflammatory responses in the body .

Mode of Action

Amido Methyl Meloxicam inhibits the activity of COX-1 and COX-2 enzymes, leading to a decreased synthesis of prostaglandins . As prostaglandins sensitize neuronal pain receptors, inhibition of their synthesis leads to analgesic and anti-inflammatory effects .

Biochemical Pathways

By inhibiting COX-1 and COX-2, Amido Methyl Meloxicam disrupts the biochemical pathway of prostaglandin synthesis . This results in reduced inflammation and pain, as prostaglandins are key mediators of these symptoms .

Pharmacokinetics

The pharmacokinetics of Meloxicam, the parent compound of Amido Methyl Meloxicam, indicate that it has a plasma half-life of approximately 20 hours, making it suitable for once-daily administration . It is primarily metabolized by the CYP2C9 enzyme, with minor contributions from CYP3A4 . About 60% of the ingested dose is metabolized to 5’-carboxy meloxicam .

Result of Action

The inhibition of prostaglandin synthesis by Amido Methyl Meloxicam leads to reduced pain and inflammation. This makes it effective in managing conditions like osteoarthritis and rheumatoid arthritis .

Action Environment

The action of Amido Methyl Meloxicam can be influenced by various environmental factors. For instance, certain medications, including cholestyramine, lithium, and some inhibitors of cytochrome P450 -2C9 and -3A4, can interact with Meloxicam, affecting its efficacy and safety . Therefore, clinical vigilance should be maintained when co-prescribing these medications with Meloxicam .

Safety and Hazards

Meloxicam is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) targeting the respiratory system .

properties

IUPAC Name

4-hydroxy-N,2-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S2/c1-9-8-16-15(23-9)17(2)14(20)12-13(19)10-6-4-5-7-11(10)24(21,22)18(12)3/h4-8,19H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXSYKOSERXHIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)N(C)C(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50715637
Record name 4-Hydroxy-N,2-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50715637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

892395-41-4
Record name 4-Hydroxy-N,2-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50715637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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